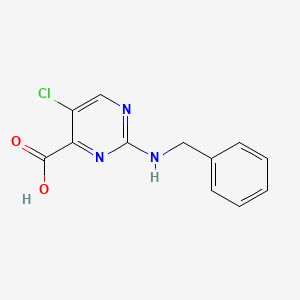

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

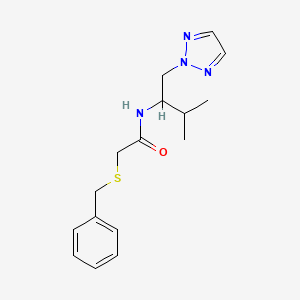

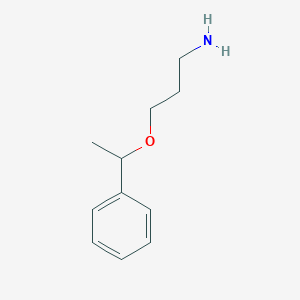

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Pyrimidine is a basic aromatic ring structure that is found in several important biomolecules, including thiamine and uracil. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the aromatic benzyl and pyrimidine rings, along with the carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

As an amine, benzylamine can participate in a variety of reactions, including alkylation, acylation, and the formation of amides . Pyrimidines can undergo reactions at several positions on the ring, depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

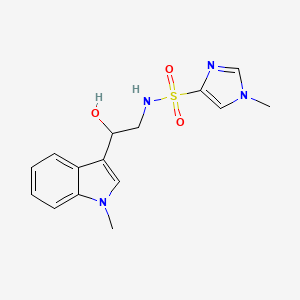

Seto and Kohno (2009) developed an efficient method for introducing various alkylamines at C2 of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate. This chemoselective displacement of the methylsulfinyl group against a chlorine atom with amines leads to the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which hold biological significance (Seto & Kohno, 2009).

Pyrimidine and Aminopyrimidine Derivatives in Crystal Structures

Balasubramani et al. (2007) studied the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal the importance of pyrimidine and aminopyrimidine derivatives, including compounds similar to 2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid, in forming hydrogen-bonded motifs and base pairing in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).

Biochemical Transformations

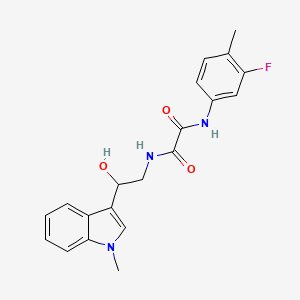

Cusack, Shaw, and Logemann (1980) described the biochemical transformations involving ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These transformations provide insights into the de novo biosynthesis of purine nucleotides, with relevance to similar compounds like this compound (Cusack, Shaw, & Logemann, 1980).

Synthesis of Imidazopyrimidine and Aminoindole Derivatives

Marjani and Khalafy (2010) explored the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates with 2-chloropyrimidine, leading to isoxazolones with pyrimidine rings substituted on N-2. This process, which involves compounds structurally related to this compound, is significant for synthesizing imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).

Development of Protein Kinase CK2 Inhibitors

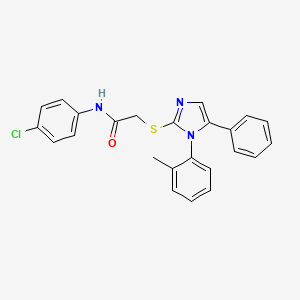

Battistutta et al. (2011) studied 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), a protein kinase CK2 inhibitor for cancer treatment. Their research emphasizes the importance of pyrimidine derivatives, similar to this compound, in developing highly selective kinase inhibitors (Battistutta et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJBUZJOJNGEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)

![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)